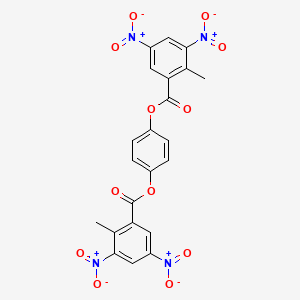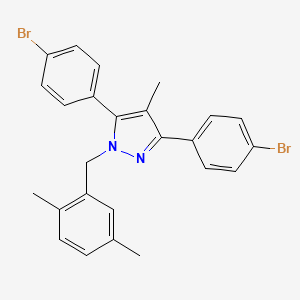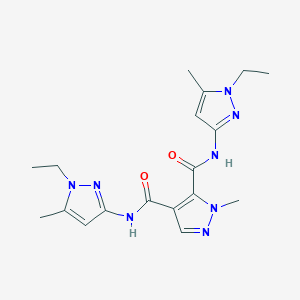![molecular formula C26H18N2O4 B14921696 4-{2-[4-(Benzoyloxy)phenyl]diazenyl}phenyl benzoate](/img/structure/B14921696.png)
4-{2-[4-(Benzoyloxy)phenyl]diazenyl}phenyl benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-{2-[4-(Benzoyloxy)phenyl]diazenyl}phenyl benzoate is an organic compound with the molecular formula C26H18N2O4 and a molecular weight of 422.444 g/mol . This compound is part of the azo compounds family, characterized by the presence of a diazenyl group (-N=N-) linking two aromatic rings. Azo compounds are known for their vivid colors and are widely used in dyeing industries.
Méthodes De Préparation
The synthesis of 4-{2-[4-(Benzoyloxy)phenyl]diazenyl}phenyl benzoate typically involves the azo coupling reaction. This reaction is carried out by diazotizing an aromatic amine and then coupling it with another aromatic compound. The reaction conditions often include acidic environments and controlled temperatures to ensure the stability of the diazonium salt . Industrial production methods may involve large-scale reactors and continuous flow systems to maintain consistent quality and yield.
Analyse Des Réactions Chimiques
4-{2-[4-(Benzoyloxy)phenyl]diazenyl}phenyl benzoate undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: The azo group can be reduced to form amines, which can further react to form different compounds.
Substitution: Electrophilic aromatic substitution can occur on the aromatic rings, leading to the introduction of various substituents. Common reagents used in these reactions include reducing agents like sodium dithionite for reduction and oxidizing agents like potassium permanganate for oxidation. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
4-{2-[4-(Benzoyloxy)phenyl]diazenyl}phenyl benzoate has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of dyes and pigments due to its vivid color properties.
Mécanisme D'action
The mechanism of action of 4-{2-[4-(Benzoyloxy)phenyl]diazenyl}phenyl benzoate involves its interaction with molecular targets such as enzymes and receptors. The diazenyl group can undergo reversible isomerization, which can affect the compound’s binding affinity and activity. The pathways involved may include signal transduction pathways and metabolic processes .
Comparaison Avec Des Composés Similaires
Similar compounds to 4-{2-[4-(Benzoyloxy)phenyl]diazenyl}phenyl benzoate include:
- 4-{1-[4-(Benzoyloxy)phenyl]-1-methylethyl}phenyl benzoate
- 4-(2-((4-(Benzyloxy)phenoxy)acetyl)carbohydrazonoyl)phenyl benzoate
- 4-(Benzoyloxy)phenyl benzoate These compounds share structural similarities but differ in their substituents and functional groups, which can lead to variations in their chemical properties and applications .
Propriétés
Formule moléculaire |
C26H18N2O4 |
|---|---|
Poids moléculaire |
422.4 g/mol |
Nom IUPAC |
[4-[(4-benzoyloxyphenyl)diazenyl]phenyl] benzoate |
InChI |
InChI=1S/C26H18N2O4/c29-25(19-7-3-1-4-8-19)31-23-15-11-21(12-16-23)27-28-22-13-17-24(18-14-22)32-26(30)20-9-5-2-6-10-20/h1-18H |
Clé InChI |
LSNKJMMPJRNFOF-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)N=NC3=CC=C(C=C3)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[(4-Methylpiperidin-1-yl)carbonothioyl]hydrazinecarbothioamide](/img/structure/B14921641.png)
![Ethyl 4-({[2-(diethylamino)ethyl]carbamothioyl}amino)benzoate](/img/structure/B14921643.png)

![4-({(E)-[1-(4-iodophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)benzoic acid](/img/structure/B14921646.png)
![2-[4-chloro-3-(difluoromethyl)-5-methyl-1H-pyrazol-1-yl]-1-(2,6-dimethylmorpholin-4-yl)ethanone](/img/structure/B14921653.png)

![2-{[(2E)-3-(3-bromophenyl)-2-cyanoprop-2-enoyl]amino}benzoic acid](/img/structure/B14921663.png)
![N-(4-carbamoylphenyl)-4-[(4-nitro-1H-pyrazol-1-yl)methyl]benzamide](/img/structure/B14921668.png)

![2-{(E)-[(3,5-dibromopyridin-2-yl)imino]methyl}-6-(prop-2-en-1-yl)phenol](/img/structure/B14921674.png)
![2-(1-Adamantylmethyl)-5-[3-(trifluoromethyl)phenyl]-1,3,4-oxadiazole](/img/structure/B14921682.png)
![4-fluoro-N-{3-[(1E)-1-{2-[2-(2-nitrophenoxy)propanoyl]hydrazinylidene}ethyl]phenyl}benzamide](/img/structure/B14921690.png)
